7-fluoro-4-(trifluoromethyl)-1H-indole
Overview
Description
“7-fluoro-4-(trifluoromethyl)-1H-indole” is a compound that belongs to the class of indoles. Indoles are heterocyclic compounds that contain a five-membered pyrrole ring fused to a six-membered benzene ring. In this particular compound, a fluorine atom is attached at the 7th position and a trifluoromethyl group is attached at the 4th position of the indole ring .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of an indole ring with fluorine and trifluoromethyl substituents. The presence of these electronegative groups would likely influence the electronic properties of the molecule .Chemical Reactions Analysis
As an indole derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the fluorine and trifluoromethyl groups may also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine and trifluoromethyl groups could affect properties such as polarity, boiling point, melting point, and solubility .Scientific Research Applications
Carcinogenic Activities
A study by Jacquignon et al. (1974) explored fluoro derivatives of [1]benzothiopyrano[4,3-b]indoles and 6H[1]benzothiopyrano[4,3-b]quinolines, noting their carcinogenic activities in relation to the position of fluorine. This research included the synthesis of 7-trifluoromethyl and 8-trifluoromethyl analogs to study their biological activities, comparing them with other compounds in the same family (Jacquignon, Fravolini, Féron, & Croisy, 1974).
HIV-1 Inhibition
Wang et al. (2003) discovered that an indole derivative (1) interfered with the interaction of the HIV surface protein gp120 with the host cell receptor CD4. The 4-fluoro derivative (2) showed enhanced potency and bioavailability in various animal models, indicating potential applications in HIV-1 treatment (Wang et al., 2003).
Fluoroalkylation of Indoles
Borah and Shi (2017) described a palladium-catalyzed C4-selective fluoroalkylation of indoles, utilizing a cheap and removable directing group for high regioselectivity. This approach, applicable to other heteroarenes like benzo[b]thiophene, broadens the scope of fluoroalkylation in chemical synthesis (Borah & Shi, 2017).
Medicinal and Biological Benefits
Usachev (2016) highlighted the synthesis, significance, and potential applications of fluoroalkylated indoles in medicine and biology. The study emphasized the diverse bioactive properties of these compounds, suggesting their promise in medicinal and biological applications (Usachev, 2016).
Radiopharmaceutical Applications
Shoup et al. (2013) reported a simplified method for synthesizing Fluorine-18 labeled 7-(6-fluoropyridin-3-yl)-5H-pyrido[4,3-b]indole ([(18) F]T807), a potent agent for imaging tau in the brain, indicating its potential in clinical trials for neurodegenerative diseases (Shoup et al., 2013).
Antibacterial and Antifungal Activity
Deswal et al. (2020) synthesized derivatives of 5-fluoro-1H-indole-2,3-dione-triazoles using an environmentally friendly catalyst. These compounds demonstrated significant antibacterial and antifungal activities, suggesting their potential in treating microbial infections (Deswal, Naveen, Tittal, Vikas, Lal, & Kumar, 2020).
Mechanism of Action
Target of Action
Fluorinated compounds, such as fluoroquinolones, often target bacterial enzymes like DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Fluorinated compounds typically interact with their targets by forming halogen bonds. The fluorine atom forms a strong, directional bond with a Lewis base (such as a lone pair of electrons on a nitrogen, oxygen, or sulfur atom) in the target molecule .
Biochemical Pathways
Fluorinated compounds often interfere with dna synthesis and function, leading to bacterial cell death .
Pharmacokinetics
Fluorinated compounds generally have good bioavailability due to the small size and high electronegativity of the fluorine atom .
Result of Action
Without specific studies on “7-fluoro-4-(trifluoromethyl)-1H-indole”, it’s difficult to describe the exact molecular and cellular effects. Fluorinated compounds often result in the inhibition of bacterial growth or death of bacterial cells .
properties
IUPAC Name |
7-fluoro-4-(trifluoromethyl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4N/c10-7-2-1-6(9(11,12)13)5-3-4-14-8(5)7/h1-4,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBWBUBLJSOWLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C(F)(F)F)C=CN2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1167055-51-7 | |
Record name | 7-fluoro-4-(trifluoromethyl)-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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